1-(2-Chloroethyl)-2-nitrobenzene

説明

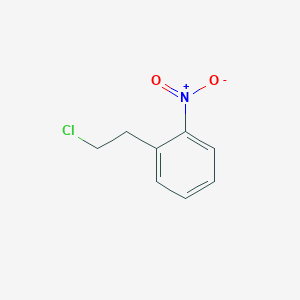

1-(2-Chloroethyl)-2-nitrobenzene is a nitroaromatic compound featuring a nitro (-NO₂) group at the ortho position (C2) and a 2-chloroethyl (-CH₂CH₂Cl) substituent at the para position (C1) on the benzene ring. The nitro group confers electrophilic reactivity, while the chloroethyl moiety may contribute to alkylating activity, a feature observed in therapeutic nitrosoureas (e.g., –9). This compound’s reactivity and stability are likely influenced by electronic effects from substituents and steric interactions.

特性

CAS番号 |

28917-41-1 |

|---|---|

分子式 |

C8H8ClNO2 |

分子量 |

185.61 g/mol |

IUPAC名 |

1-(2-chloroethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 |

InChIキー |

TWVULDZVRRLVSF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CCCl)[N+](=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis

1-(2-Chloroethyl)-2-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity allows it to participate in several chemical transformations, making it valuable for producing derivatives used in pharmaceuticals, agrochemicals, and dyes.

Key Intermediates Produced

| Intermediate | Application | Percentage of Production |

|---|---|---|

| 2-Nitroaniline | Pesticides | 31% |

| Dichlorobenzidine | Dyestuffs and pigments | 26% |

| 2-Nitroanisole | Dyestuffs and pigments | 23% |

| 2-Chloroaniline | Dyestuffs and pigments | 8% |

| Others (e.g., nitrophenol) | Various applications | 12% |

This table summarizes the major intermediates derived from this compound, highlighting its role in producing essential compounds for various industries .

Pharmaceutical Applications

In medicinal chemistry, this compound has been explored for its potential as a DNA-alkylating agent. Research indicates that compounds with similar structures can exhibit anticancer properties by targeting DNA. The compound's chloroethyl group allows it to form covalent bonds with nucleophilic sites on DNA, leading to potential therapeutic effects against tumors .

Case Study: Antitumor Activity

A study investigated the effectiveness of alkylating agents derived from nitrobenzenes in cancer treatment. Results demonstrated that these compounds could induce apoptosis in cancer cells through DNA damage, suggesting a promising avenue for developing new cancer therapies .

Environmental and Toxicological Considerations

While the applications of this compound are notable, it is essential to address its environmental impact and toxicity. The compound has been shown to exhibit significant toxicity to aquatic life, with acute toxicity values indicating harmful effects on fish and daphnia species .

Toxicity Data

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Fish (Cyprinus carpio) | 96h-LC50 | 25.5 |

| Daphnia magna | 24h-EC50 | 12 |

| Algae (Chlorella pyrenoidosa) | 96h-EbC50 | 6.9 |

This table illustrates the acute toxicity levels of this compound across different aquatic organisms, emphasizing the need for careful handling and regulation of this compound in industrial applications .

類似化合物との比較

The following nitrobenzene derivatives share structural similarities with 1-(2-Chloroethyl)-2-nitrobenzene, differing in substituents at the ortho/para positions:

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₂H) decrease ring electron density, enhancing electrophilic substitution resistance. Electron-donating groups (e.g., -OCH₃ in ) increase reactivity toward electrophiles but reduce stability under acidic conditions .

Steric and Hydrogen-Bonding Effects: The dichloroallyloxy group in induces intramolecular C-H···Cl interactions, stabilizing the crystal structure . The CF₂H group in acts as a hydrogen bond donor, mimicking biological motifs (e.g., -OH or -SH), making it valuable in drug design .

Alkylating Potential: Chloroethyl and dichloromethyl substituents (e.g., ) may confer alkylating activity, analogous to nitrosoureas (–9), which cross-link DNA via chloroethyl intermediates .

Q & A

Q. Methodological Notes

- Data Contradictions : Address conflicting carcinogenicity data by comparing study designs (e.g., dosing regimens in IARC vs. EPA reports) .

- Advanced Modeling : Combine DFT calculations with crystallographic data to validate predicted vs. observed molecular geometries .

- Safety Protocols : Follow WGK 3 guidelines for waste disposal and personal protective equipment (PPE) to mitigate occupational hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。